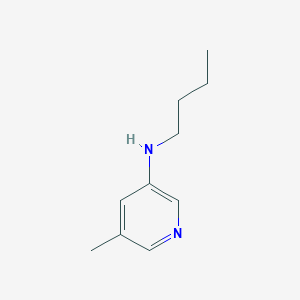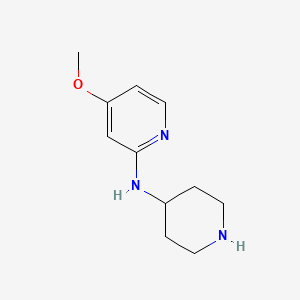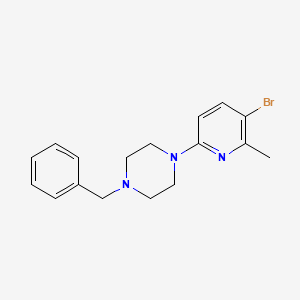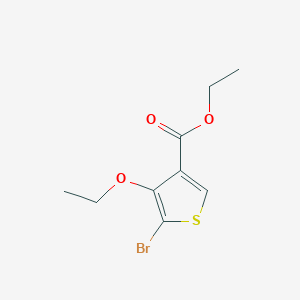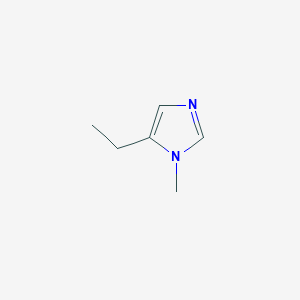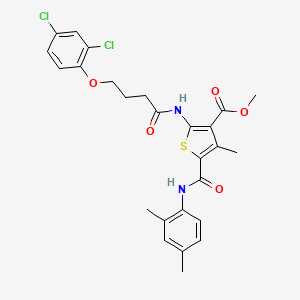![molecular formula C29H28ClN2+ B15089932 Isoquinolinium, 2,2'-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride CAS No. 648409-15-8](/img/structure/B15089932.png)
Isoquinolinium, 2,2'-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolinium, 2,2’-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride is a quaternary ammonium compound It is characterized by the presence of isoquinolinium moieties linked through a 2,4,6-trimethyl-1,3-phenylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2,2’-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride typically involves the reaction of isoquinoline with a suitable alkylating agent, such as 2,4,6-trimethylbenzyl chloride, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, with the addition of a base such as sodium hydroxide to facilitate the alkylation process. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinolinium, 2,2’-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinolinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles such as halides or thiolates replace the chloride ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Isoquinolinium N-oxides.
Reduction: Reduced isoquinolinium derivatives.
Substitution: Isoquinolinium thiolates.
Wissenschaftliche Forschungsanwendungen
Isoquinolinium, 2,2’-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential antimicrobial properties, particularly against Gram-positive bacteria.
Medicine: Explored as a potential drug candidate for the treatment of certain neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
Wirkmechanismus
The mechanism of action of Isoquinolinium, 2,2’-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it can bind to specific protein targets, altering their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinolinium, 1,2,3,4-tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-, chloride: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Shares the 2,4,6-trimethylphenyl group but differs in the core structure, resulting in different reactivity and applications.
Uniqueness
Isoquinolinium, 2,2’-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride is unique due to its specific structural arrangement, which imparts distinct physicochemical properties and biological activities. Its ability to act as a phase transfer catalyst and its potential antimicrobial properties set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
648409-15-8 |
|---|---|
Molekularformel |
C29H28ClN2+ |
Molekulargewicht |
440.0 g/mol |
IUPAC-Name |
2-[[3-(isoquinolin-2-ium-2-ylmethyl)-2,4,6-trimethylphenyl]methyl]isoquinolin-2-ium;chloride |
InChI |
InChI=1S/C29H28N2.ClH/c1-21-16-22(2)29(20-31-15-13-25-9-5-7-11-27(25)18-31)23(3)28(21)19-30-14-12-24-8-4-6-10-26(24)17-30;/h4-18H,19-20H2,1-3H3;1H/q+2;/p-1 |
InChI-Schlüssel |
POMZSIUDTHEEJJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C(=C1C[N+]2=CC3=CC=CC=C3C=C2)C)C[N+]4=CC5=CC=CC=C5C=C4)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


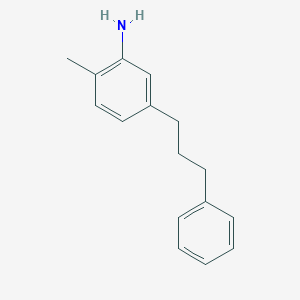
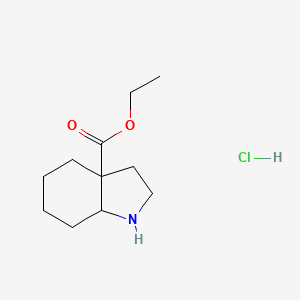
![3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine](/img/structure/B15089876.png)
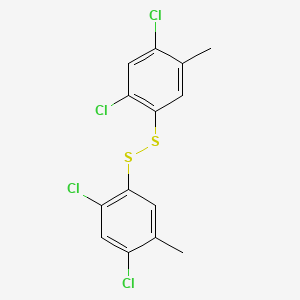
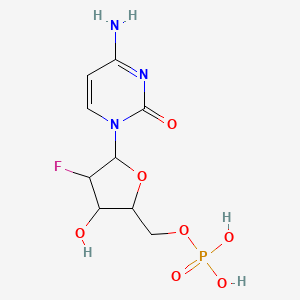

![{2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine](/img/structure/B15089890.png)
